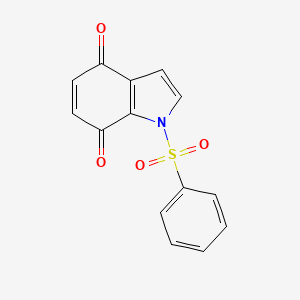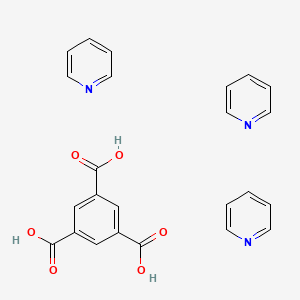
Benzene-1,3,5-tricarboxylic acid--pyridine (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) is a co-crystal compound formed between benzene-1,3,5-tricarboxylic acid and pyridineThe co-crystal formation involves hydrogen bonding interactions, which contribute to its stability and functionality .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,3,5-tricarboxylic acid–pyridine (1/3) involves the co-crystallization of benzene-1,3,5-tricarboxylic acid with pyridine. The process typically includes dissolving both components in a suitable solvent, such as ethanol or water, followed by slow evaporation or cooling to induce crystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the quality and yield of the co-crystals .
Industrial Production Methods: Industrial production of this compound may involve large-scale crystallization techniques, including solvent evaporation, cooling crystallization, or anti-solvent crystallization. These methods ensure the efficient production of high-purity co-crystals suitable for various applications .
化学反応の分析
Types of Reactions: Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) has a wide range of scientific research applications, including:
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs)
特性
CAS番号 |
185681-51-0 |
|---|---|
分子式 |
C24H21N3O6 |
分子量 |
447.4 g/mol |
IUPAC名 |
benzene-1,3,5-tricarboxylic acid;pyridine |
InChI |
InChI=1S/C9H6O6.3C5H5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13)(H,14,15);3*1-5H |
InChIキー |
GWXQMRWDQVLTMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


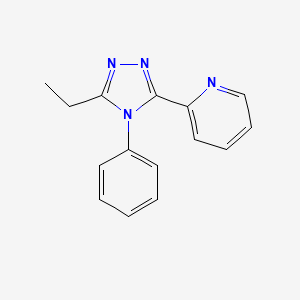
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
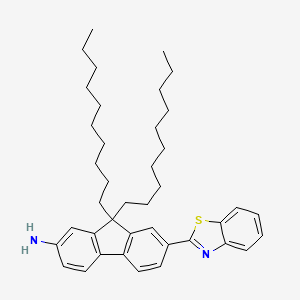

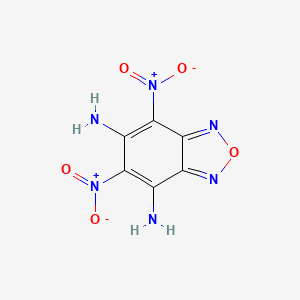
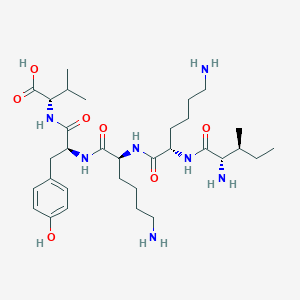

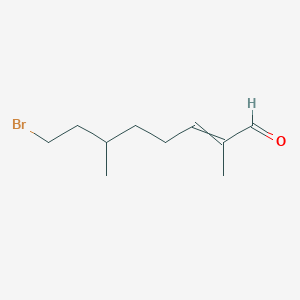
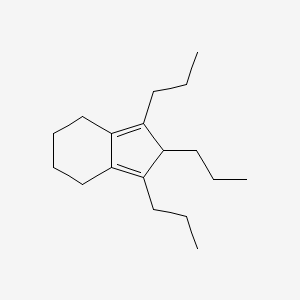
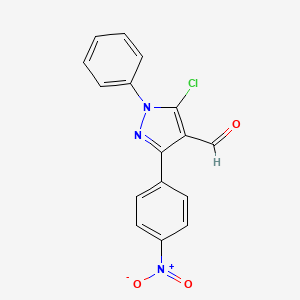
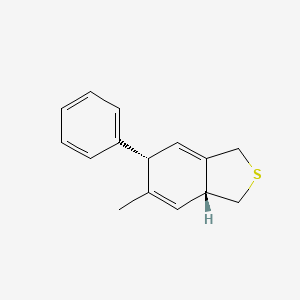
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)
